ノルフルオロクラリン

概要

説明

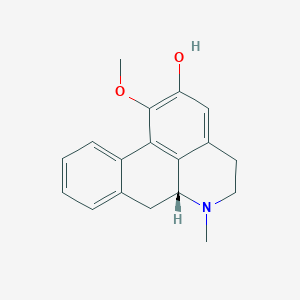

Norfluorocurarine is an alkaloid . The structures of the alkaloids (−)-norfluorocurarine, its racemate (±)-norfluorocurarine from Vinca erecta, and fluorocurarine obtained by N(β)-methylation of (−)-norfluorocurarine were established by x-ray crystal structure analyses .

Synthesis Analysis

The indole alkaloid norfluorocurarine was reacted with phenylhydrazine . An x-ray crystal structure analysis found that the phenylhydrazine was bonded through its N atoms to C2 and C17 and that the N1–C2 bond of the indole core was cleaved to form an NH2 group and a water molecule was released . Norfluorocurarine has a reactive aldehyde conjugated with a double bond . A mixture of three compounds, the principal components of which were starting (–)-norfluorocurarine and its oxime (1), was formed from its reaction with hydroxylamine according to TLC and NMR spectroscopy .Molecular Structure Analysis

The steric structures of (–)-norfluorocurarine and its derivatives were studied in parallel by x-ray crystal structure analysis (XSA) for crystalline forms and NMR spectroscopy for solutions . The XSA data and features of the 3D structures were compared using molecular modeling methods .Chemical Reactions Analysis

The reaction of the indoline alkaloid 12-hydroxynorfluorocurarine with phenylhydrazine produced 1,2-seco-12-hydroxynorfluorocurarine-2,17-phenylhydrazone . The reaction was shown to proceed via a Michael mechanism with phenylhydrazine N atoms adding to C2 and C17 of the alkaloid to form a pyrazole ring and cleave the indole N1–C2 bond . Norfluorocurarine has a reactive aldehyde conjugated with a double bond . A mixture of three compounds, the principal components of which were starting (–)-norfluorocurarine and its oxime (1), was formed from its reaction with hydroxylamine according to TLC and NMR spectroscopy .科学的研究の応用

化学合成

ノルフルオロクラリンは、さまざまな化学合成で使用されています。アルカロイド(-)ノルフルオロクラリン、そのラセミ体(±)ノルフルオロクラリン(ビンカ・エレクタ由来)、および(-)ノルフルオロクラリンのN(β)メチル化によって得られたフルオロクラリンの構造は、X線結晶構造解析によって確立されました .

立体化学分析

ノルフルオロクラリンとその誘導体のNMRスペクトルパラメータは、半経験的AM1近似による分子モデリングを用いて、立体化学的特徴に関連付けられました . これは、溶液中の分子の立体特性を理解するのに役立ちます。

製薬研究

ノルフルオロクラリン型のインドリンアルカロイドは、幅広い生物活性を示し、医療現場で貴重な医薬品として使用されています . これらは、このシリーズの新しい生理活性化合物を発見するために、以前はさまざまな条件下で還元(水素化)されていました .

結晶構造解析

ノルフルオロクラリンの結晶構造は、X線結晶構造解析を用いて解析されました . これは、化合物の分子構造と特性を理解するのに役立ちます。

分子モデリング

ノルフルオロクラリンとその誘導体の分子モデリングは、半経験的AM1近似を用いて行われました . これは、さまざまな条件下での分子の挙動を予測するのに役立ちます。

誘導体分析

ノルフルオロクラリンとその誘導体は、NMRスペクトルについて研究されています . これは、化合物とその誘導体の特性を理解するのに役立ちます。

Safety and Hazards

According to the Material Safety Data Sheet, Norfluorocurarine does not meet the criteria for classification as hazardous . In case of eye contact, it is recommended to flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids . If Norfluorocurarine comes into contact with skin, it is advised to flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes . If ingested, it is advised not to induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water . If inhaled, it is recommended to remove from exposure and move to fresh air immediately .

作用機序

Target of Action

Norfluorocurarine is an indoline alkaloid It’s known that indoline alkaloids exhibit a broad spectrum of biological activity and are used in medical practice as valuable drugs .

Mode of Action

The mode of action of Norfluorocurarine involves a reaction with phenylhydrazine . This reaction occurs with the addition of phenylhydrazine through its N atoms to C2 and C17 of Norfluorocurarine to form a pseudoaromatic pyrazole ring and eliminate an H2O molecule . This process is accompanied by the cleavage of the indole N1–C2 bond to form an exocyclic NH2 group .

Biochemical Pathways

The biochemical pathways of Norfluorocurarine involve a series of reactions. The reaction of Norfluorocurarine with phenylhydrazine leads to the formation of 1,2-seco-12-hydroxynorfluorocurarine-2,17-phenylhydrazone . This reaction proceeds via a Michael mechanism with phenylhydrazine N atoms adding to C2 and C17 of the alkaloid to form a pyrazole ring and cleave the indole N1–C2 bond .

Pharmacokinetics

It’s known that the compound can be reduced under various conditions to discover new physiologically active compounds .

Result of Action

The result of the action of Norfluorocurarine involves the formation of various compounds. For instance, the reduction of Norfluorocurarine leads to the formation of deoxytetrahydronorfluorocurarine, tetrahydronorfluorocurarine, deoxydihydronorfluorocurarine, and a bisindoline .

Action Environment

The action of Norfluorocurarine is influenced by the reaction environment. For example, the reaction of Norfluorocurarine with phenylhydrazine depends mainly on the reaction medium . Furthermore, the separation of Norfluorocurarine and its natural racemate over a chromatographic column is influenced by differences in the nature of intermolecular interactions .

生化学分析

Biochemical Properties

Norfluorocurarine plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter release. It interacts with enzymes such as acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine in synaptic clefts. This interaction enhances neurotransmission and can influence muscle contraction and neural signaling. Additionally, Norfluorocurarine binds to nicotinic acetylcholine receptors, altering their conformation and affecting ion channel function .

Cellular Effects

Norfluorocurarine exerts significant effects on various cell types, including neuronal and muscle cells. It influences cell function by modulating cell signaling pathways, such as the cholinergic signaling pathway. This modulation can lead to changes in gene expression, particularly genes involved in neurotransmitter synthesis and release. Furthermore, Norfluorocurarine affects cellular metabolism by altering the activity of enzymes involved in energy production and utilization .

Molecular Mechanism

The molecular mechanism of Norfluorocurarine involves its binding interactions with acetylcholinesterase and nicotinic acetylcholine receptors. By inhibiting acetylcholinesterase, Norfluorocurarine prevents the breakdown of acetylcholine, resulting in prolonged neurotransmitter action. Additionally, its binding to nicotinic receptors induces conformational changes that enhance ion channel opening, facilitating increased ion flow and neurotransmission. These interactions collectively contribute to its pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Norfluorocurarine change over time. The compound exhibits stability under controlled conditions, but it can degrade when exposed to light and heat. Long-term studies have shown that Norfluorocurarine can lead to sustained changes in cellular function, including alterations in receptor sensitivity and enzyme activity. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biochemical modulation .

Dosage Effects in Animal Models

The effects of Norfluorocurarine vary with different dosages in animal models. At low doses, it enhances neurotransmission and muscle contraction without significant adverse effects. At higher doses, Norfluorocurarine can induce toxic effects, including muscle paralysis and respiratory distress. These threshold effects underscore the importance of precise dosage control in experimental and therapeutic applications .

Metabolic Pathways

Norfluorocurarine is involved in several metabolic pathways, primarily those related to neurotransmitter synthesis and degradation. It interacts with enzymes such as choline acetyltransferase and acetylcholinesterase, influencing the levels of acetylcholine. Additionally, Norfluorocurarine affects metabolic flux by altering the activity of enzymes involved in energy production, such as ATP synthase. These interactions highlight its role in modulating cellular metabolism .

Transport and Distribution

Within cells and tissues, Norfluorocurarine is transported and distributed through interactions with specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert effects on the central nervous system. Norfluorocurarine’s localization within neural tissues is facilitated by its binding to membrane receptors and transport proteins, which aid in its accumulation and sustained action .

Subcellular Localization

Norfluorocurarine’s subcellular localization is primarily within synaptic vesicles and the neuromuscular junction. It is directed to these compartments through targeting signals and post-translational modifications. Within these subcellular locations, Norfluorocurarine exerts its effects on neurotransmitter release and receptor function, contributing to its overall biochemical and pharmacological profile .

特性

IUPAC Name |

(1R,11S,12E,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-2-12-10-21-8-7-19-15-5-3-4-6-16(15)20-18(19)14(11-22)13(12)9-17(19)21/h2-6,11,13,17,20H,7-10H2,1H3/b12-2-/t13-,17-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUITWPFKLGEQA-UQZDHWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346469 | |

| Record name | Norfluorocurarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6880-54-2 | |

| Record name | Curan-17-al, 2,16,19,20-tetradehydro-, (19E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006880542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norfluorocurarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of Norfluorocurarine is C19H20N2O, and its molecular weight is 292.37 g/mol. []

ANone: Researchers have extensively studied Norfluorocurarine using Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR. This data helps elucidate the structure and stereochemistry of the molecule and its derivatives. [, , ]

ANone: Efficient synthetic routes to Norfluorocurarine utilize anionic bicyclization of tryptamine-derived Zincke aldehydes. This approach allows access to the tetracyclic ABCE core found in many indole monoterpene alkaloids, enabling a concise five-step synthesis from readily available tryptamine and pyridine. [, , , , ]

ANone: Norfluorocurarine has been isolated from plants like Vinca erecta, Stemmadenia tomentosa, Voacanga africana, and Ochrosia elliptica. [, , , ]

ANone: While specific QSAR models for Norfluorocurarine are limited in the provided literature, computational studies have been conducted on the mechanism of its synthesis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)